![molecular formula C18H20N4O2S B2723679 2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]-N-(oxolan-2-ylmethyl)acetamide CAS No. 484680-48-0](/img/structure/B2723679.png)
2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]-N-(oxolan-2-ylmethyl)acetamide
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Overview
Description
This compound is a derivative of [1,2,4]triazolo[4,3-a]quinoline . It is a complex organic molecule that contains a triazoloquinoline core, which is a fused ring system incorporating a triazole and a quinoline .
Synthesis Analysis
The synthesis of similar compounds involves aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo [4,3- a ]quinoxaline-1-amine with different amines and triazole-2-thiol . This suggests that the synthesis of “2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]-N-(oxolan-2-ylmethyl)acetamide” might involve similar reactions.Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be complex due to its structure. The presence of the triazoloquinoline core and the sulfanyl group could potentially make it reactive towards certain reagents .Scientific Research Applications
Anticancer Agents
The compound is a derivative of [1,2,4]triazolo [4,3-a]quinoxaline, which has been studied for its potential as an anticancer agent . These derivatives have been designed, synthesized, and evaluated against HepG2, HCT-116, and MCF-7 cancer cell lines . The data obtained from biological testing highly correlated with those obtained from the molecular modeling studies .
DNA Intercalation
The compound has been found to intercalate DNA, which is a process where a molecule inserts itself between the two strands of the DNA double helix . This property is often associated with anticancer activity, as it can interfere with the replication of cancer cells .
Molecular Docking
Molecular docking studies have been performed to investigate the binding modes of the compound with the DNA active site . This information can be useful in understanding how the compound interacts with DNA and can guide the design of more potent derivatives .
ADMET Profiles
The compound’s Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles have been studied in silico . These profiles provide important information about the compound’s potential as a drug candidate .
c-Met Kinase Inhibitors
Derivatives of [1,2,4]triazolo [4,3-a]pyrazine, a related compound, have been evaluated for their potential as c-Met kinase inhibitors . c-Met kinase is a target for cancer therapy, and inhibitors can help to block the growth and spread of cancer cells .
Synthesis of Triazolopyridine Derivatives
The compound’s functional group tolerance and atom-economic method provide facile access to synthetically and biologically important triazolopyridine derivatives . These derivatives have potential applications in various areas of medicinal chemistry .
Mechanism of Action
Future Directions
properties
IUPAC Name |
2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]-N-(oxolan-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O2S/c1-12-9-16-20-21-18(22(16)15-7-3-2-6-14(12)15)25-11-17(23)19-10-13-5-4-8-24-13/h2-3,6-7,9,13H,4-5,8,10-11H2,1H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZIUEUHXDIEZNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NN=C(N2C3=CC=CC=C13)SCC(=O)NCC4CCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide |
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